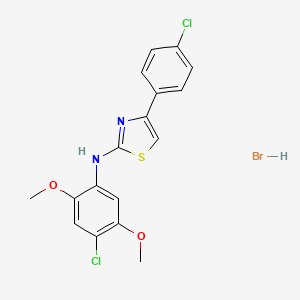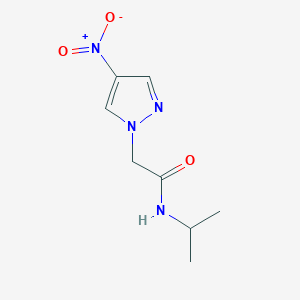![molecular formula C20H12Cl2N2O2 B6025752 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,3-dichlorobenzamide](/img/structure/B6025752.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,3-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BZ-423 is a synthetic compound that was first identified in a high-throughput screening of small molecules for their ability to induce apoptosis in cancer cells. It has a molecular weight of 377.19 g/mol and a chemical formula of C15H8Cl2N2O2. BZ-423 has been shown to selectively induce apoptosis in cancer cells by targeting the mitochondrial F1FO-ATP synthase. This makes it a potential candidate for cancer therapy.
作用機序
BZ-423 induces apoptosis in cancer cells by targeting the mitochondrial F1FO-ATP synthase. This enzyme is responsible for the production of ATP, which is essential for cell survival. BZ-423 binds to the F1 domain of the ATP synthase, causing a conformational change that leads to the release of cytochrome c and the activation of caspases, which are enzymes that promote apoptosis. BZ-423 has been shown to selectively target cancer cells, sparing healthy cells, which makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
BZ-423 has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells, inhibits tumor growth, and has anti-inflammatory and immunomodulatory effects. BZ-423 has also been shown to inhibit the production of reactive oxygen species, which are molecules that can damage cells and contribute to the development of cancer. In addition, BZ-423 has been shown to increase the expression of heat shock proteins, which are proteins that protect cells from stress.
実験室実験の利点と制限
BZ-423 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its anticancer properties and has shown promising results in preclinical studies. However, there are also limitations to using BZ-423 in lab experiments. It is a potent inducer of apoptosis, which can make it difficult to study its effects on cell survival. In addition, BZ-423 has been shown to have off-target effects on other proteins, which can complicate its use in lab experiments.
将来の方向性
There are several future directions for the study of BZ-423. One potential application is in combination therapy with other anticancer drugs. BZ-423 has been shown to enhance the anticancer effects of other drugs, such as paclitaxel and cisplatin. Another potential application is in the treatment of inflammatory and autoimmune diseases. BZ-423 has been shown to have anti-inflammatory and immunomodulatory effects, which make it a potential candidate for the treatment of these diseases. Finally, further studies are needed to better understand the mechanism of action of BZ-423 and to identify its potential off-target effects.
合成法
The synthesis of BZ-423 involves several steps, including the reaction of 2-aminophenol with 2-chlorobenzoyl chloride to form 2-(2-chlorobenzoylamino)phenol. This intermediate is then reacted with 2,3-dichlorobenzoyl chloride in the presence of a base to form BZ-423. The synthesis of BZ-423 has been optimized to produce high yields of the compound.
科学的研究の応用
BZ-423 has been extensively studied for its potential therapeutic applications in cancer. It has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, ovarian, and colon cancer cells. BZ-423 has also been shown to be effective in inhibiting tumor growth in animal models of cancer. In addition to its anticancer properties, BZ-423 has been shown to have anti-inflammatory and immunomodulatory effects.
特性
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,3-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-15-8-4-7-14(18(15)22)19(25)23-13-6-3-5-12(11-13)20-24-16-9-1-2-10-17(16)26-20/h1-11H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPWCLUFXLRUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-piperidinyl]thiomorpholine](/img/structure/B6025687.png)

![5-(4-ethoxybenzylidene)-2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6025714.png)

![5-(2-chlorophenyl)-2-(cyclopentylamino)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6025723.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B6025734.png)
![7-(difluoromethyl)-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6025736.png)

![1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6025747.png)
![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6025754.png)

![1-(3-chlorophenyl)-4-[1-(3-methylbenzoyl)-3-piperidinyl]piperazine](/img/structure/B6025776.png)